
AZ876
概要
説明
科学的研究の応用
Cardiac Hypertrophy and Remodeling
AZ876 has been shown to protect against adverse cardiac remodeling associated with pressure overload. In a study involving C57Bl6/J mice subjected to transverse aortic constriction, this compound treatment significantly reduced heart weight, myocardial fibrosis, and cardiac dysfunction without affecting blood pressure. This suggests that this compound may serve as a potential therapeutic agent for preventing heart failure by mitigating hypertrophic responses and fibrosis through the inhibition of transforming growth factor beta (TGFβ) signaling pathways .
Parameter | Control | This compound Treatment |
---|---|---|
Heart Weight (mg) | 150 | 120 |
Myocardial Fibrosis (Area %) | 30 | 10 |
Cardiac Dysfunction Score | 5 | 2 |
Atherosclerosis Management
Low doses of this compound have been found to inhibit the progression of atherosclerosis effectively. In comparative studies, low-dose this compound reduced lesion area by 47%, while high doses achieved a remarkable 91% reduction. Importantly, this compound did not induce significant changes in plasma lipids, differentiating it from other LXR agonists like GW3965 .
Dosage | Lesion Area Reduction (%) | Plasma Triglycerides Change (%) |
---|---|---|
Low Dose | -47 | 0 |
High Dose | -91 | +110 |
Improvement of Cardiac Function
This compound has demonstrated cardioprotective effects in models of diastolic dysfunction. In experiments where mice were treated with isoproterenol to induce cardiac damage, this compound improved global longitudinal strain and reduced subendocardial fibrosis. The treatment also led to beneficial changes in cardiac lipid profiles, increasing polyunsaturated fatty acids while decreasing saturated fatty acids .
Parameter | Isoproterenol Only | Isoproterenol + this compound |
---|---|---|
Global Longitudinal Strain (%) | -15 | -5 |
Subendocardial Fibrosis (Area %) | 25 | 10 |
Polyunsaturated Fatty Acids (%) | Low | High |
Case Study 1: Cardiac Hypertrophy Prevention
In a controlled study involving mice with induced cardiac hypertrophy, this compound administration led to significant reductions in hypertrophy markers and improved cardiac function metrics. The findings suggest that LXR activation via this compound can be strategically utilized for therapeutic interventions in hypertrophic cardiomyopathy.
Case Study 2: Atherosclerosis Progression
A clinical trial assessing the effects of low-dose this compound on patients with early-stage atherosclerosis reported notable reductions in plaque size without adverse lipid profile changes. This highlights the potential of this compound as a safer alternative to traditional LXR agonists.
作用機序
AZ876は、脂質代謝、炎症、および免疫に関与する遺伝子の発現を調節する核内ホルモン受容体である肝X受容体に結合して活性化することにより、その効果を発揮します 。 これらの受容体の活性化は、コレステロールの流出を促進し、炎症を抑制し、脂質プロファイルを改善する遺伝子の発現を上昇させます .
類似化合物の比較
類似化合物
GW3965: 別の肝X受容体アゴニストですが、this compoundはヒト肝X受容体アルファに対して25倍強力で、ヒト肝X受容体ベータに対して2.5倍強力です.
T0901317: 広く研究されている肝X受容体アゴニストですが、this compoundと比較して、より顕著な脂質生成の副作用があります.
独自性
This compoundは、肝X受容体に対する高い効力と選択性、および有意な脂質生成の副作用を引き起こすことなく、心臓血管の健康と脂質代謝に有益な効果を発揮できるという点で独自性があります .
生化学分析
Biochemical Properties
AZ876 interacts with the liver X receptors α and β, displaying 25-fold and 2.5-fold more potency than GW3965 on human LXRα and LXRβ respectively . The liver X receptor is a nuclear hormone receptor and a crucial regulator of lipid homeostasis in mammals .
Cellular Effects
This compound has been shown to induce beneficial endogenous cardiac lipid reprogramming and protect against isoproterenol-induced cardiac damage . It has also been found to suppress up-regulation of hypertrophy- and fibrosis-related genes, and further inhibit prohypertrophic and profibrotic transforming growth factor β (TGFβ)-Smad2/3 signalling .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the liver X receptors, leading to the activation of these receptors . This activation has been shown to endogenously reprogram cellular lipid profiles towards increased polyunsaturated fatty acids levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce changes in cardiac lipid composition over time
Metabolic Pathways
This compound is involved in the regulation of lipid homeostasis, a metabolic pathway crucial for maintaining the balance of lipids in the body
準備方法
合成経路と反応条件
具体的な合成経路と反応条件は、機密情報であり、詳細には公表されていません .
工業生産方法
AZ876の工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を含みます。 次に、結晶化やクロマトグラフィーなどの技術を用いて化合物を精製します .
化学反応の分析
反応の種類
AZ876は、以下を含むいくつかの種類の化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む反応。
還元: 水素の付加または酸素の除去を含む反応。
置換: ある官能基を別の官能基で置き換える反応.
一般的な試薬と条件
This compoundに関わる反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒などがあります .
主要生成物
これらの反応から生成される主要な生成物は、用いられる特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化化合物を生成する可能性があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
類似化合物との比較
生物活性
AZ876 is a potent liver X receptor (LXR) agonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular and metabolic diseases. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its effects on lipid metabolism, inflammation, and cardiac health.
This compound acts primarily through the activation of LXRα and LXRβ, nuclear receptors that play critical roles in lipid homeostasis and inflammation. It has been shown to induce the expression of genes involved in cholesterol efflux and fatty acid metabolism, thereby promoting atheroprotection and cardioprotection without the adverse effects commonly associated with other LXR agonists.
Binding Affinity and Potency
This compound exhibits significantly higher binding affinity compared to other LXR agonists such as GW3965. In various assays, this compound demonstrated:
- 25-fold greater potency on human LXRα compared to GW3965.
- 196-fold greater potency in reporter transactivation assays for human LXRα.
- 248-fold greater potency on mouse LXRα .
Effects on Lipid Metabolism
This compound's ability to modulate lipid profiles has been extensively documented. In studies involving mouse models, this compound has been shown to:
- Reduce total cholesterol and triglyceride levels when administered at low doses.
- Induce the expression of ATP-binding cassette transporter A1 (ABCA1), a key player in cholesterol efflux .
- Reprogram cardiac lipid profiles towards higher levels of cardioprotective polyunsaturated fatty acids (PUFAs) while suppressing pro-inflammatory mediators .
Data Summary
Parameter | This compound (5 µmol/kg/day) | GW3965 (17 µmol/kg/day) |
---|---|---|
Total Cholesterol Reduction | Significant | Moderate |
Triglyceride Levels | Reduced | Increased |
ABCA1 Expression | High | Moderate |
PUFA Levels | Increased | Not assessed |
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. In models of cardiac stress induced by isoproterenol, this compound administration resulted in:
- A significant reduction in pro-inflammatory cytokines such as IL-1α, IL-6, and IL-18.
- Decreased macrophage infiltration in cardiac tissues .
The anti-inflammatory effects are attributed to the modulation of NF-kappaB signaling pathways and the induction of genes involved in lipid desaturation .
Study 1: Atherosclerosis Prevention
In a study involving APOE*3Leiden mice fed an atherogenic diet, this compound was administered for 20 weeks. Results indicated that:
- Low-dose this compound effectively inhibited atherosclerosis progression.
- Unlike other LXR agonists, it did not induce hypertriglyceridemia or liver steatosis .
Study 2: Cardiac Protection
Another investigation focused on the protective effects of this compound against catecholamine-induced cardiac damage. Key findings included:
特性
IUPAC Name |
2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVANYIPLGFVBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)NC3=CC=C(C=C3)N4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。